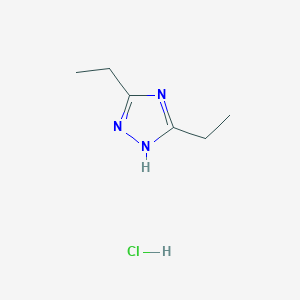

3,5-Diethyl-1H-1,2,4-triazole hydrochloride

Vue d'ensemble

Description

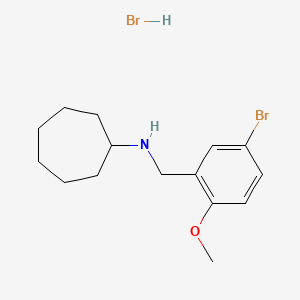

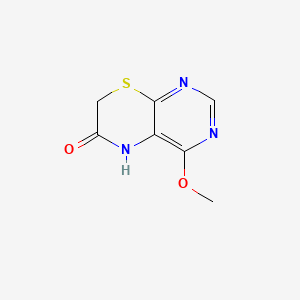

3,5-Diethyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1609403-80-6 . It has a molecular weight of 161.63 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Molecular Structure Analysis

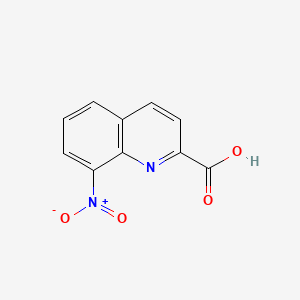

The InChI code for this compound is 1S/C6H11N3.ClH/c1-3-5-7-6 (4-2)9-8-5;/h3-4H2,1-2H3, (H,7,8,9);1H . This indicates the presence of a 1,2,4-triazole ring substituted with ethyl groups at the 3 and 5 positions, and a hydrochloride salt .

Chemical Reactions Analysis

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.63 .

Applications De Recherche Scientifique

1. Corrosion Inhibition

3,5-Diethyl-1H-1,2,4-triazole hydrochloride derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been studied for their effectiveness in inhibiting corrosion. These derivatives have shown promise in protecting mild steel from corrosion in acidic media like hydrochloric and sulfuric acid. The inhibition efficiency of these compounds has been evaluated using various techniques, including weight loss measurements and electrochemical methods (Lagrenée et al., 2002).

2. Adsorption Studies

Studies on the adsorption of 1,2,4-triazole derivatives, including those related to this compound, on mild steel surfaces in acidic solutions have been conducted. These studies aim to understand the mechanism by which these compounds protect against corrosion and dissolution. Techniques such as ac impedance measurements and polarization curves have been used to evaluate the efficiency of these inhibitors (Bentiss et al., 2007).

3. Synthesis and Chemical Properties

The synthesis and chemical properties of triazole derivatives have been a topic of significant interest. Research has been conducted to explore the synthetic pathways and physical-chemical properties of various triazole compounds, including this compound derivatives. This research is fundamental for pharmaceutical and medicinal applications (Kaplaushenko et al., 2016).

4. Pharmaceutical Applications

There is considerable interest in the development of novel triazoles with various biological activities. Triazole derivatives, including those related to this compound, have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These studies focus on evaluating these compounds as potential pharmaceutical agents (Ferreira et al., 2013).

5. Energetic Materials

Triazole derivatives, including this compound, have been studied for their application in creating high-density energetic materials. These materials are characterized by their high detonation properties and thermal stability, making them potential candidates for explosive compounds (Thottempudi & Shreeve, 2011).

Mécanisme D'action

Target of Action

It is known that triazole compounds often interact with various enzymes and receptors in the body .

Mode of Action

The nitrogen atoms of the triazole moiety in similar compounds have been reported to actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Triazole compounds are known to interact with various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Similar triazole compounds have been reported to have various effects, such as inhibitory effects on certain enzymes .

Action Environment

It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Safety and Hazards

While specific safety and hazard information for 3,5-Diethyl-1H-1,2,4-triazole hydrochloride was not found in the search results, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust when handling similar chemical compounds .

Orientations Futures

The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 3,5-Diethyl-1H-1,2,4-triazole hydrochloride and similar compounds may have potential applications in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

3,5-diethyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-5-7-6(4-2)9-8-5;/h3-4H2,1-2H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRTUFZJQZJKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609403-80-6 | |

| Record name | 1H-1,2,4-Triazole, 3,5-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate](/img/structure/B3059966.png)

![[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3059985.png)

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)